(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
The compound (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone features a benzimidazole core linked to a piperazine-piperidinyl methanone scaffold with a methylsulfonyl substituent. This structure combines two pharmacologically significant motifs:
- Benzimidazole: Known for diverse biological activities, including anticancer, antimicrobial, and kinase inhibition .
- Piperazine/piperidine: Common in drug design for enhancing solubility and modulating receptor interactions .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-28(26,27)24-8-6-15(7-9-24)19(25)23-12-10-22(11-13-23)14-18-20-16-4-2-3-5-17(16)21-18/h2-5,15H,6-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJVCYGJHNKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity.
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, and have been extensively utilized as a drug scaffold in medicinal chemistry.
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biological activities.
Pharmacokinetics
In a related compound, the insertion of a piperazine unit led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption.
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Moiety : This is achieved through the condensation of o-phenylenediamine with appropriate reagents.
- Attachment of the Piperazine Ring : The benzimidazole intermediate is reacted with a piperazine derivative.
- Introduction of the Methylsulfonyl Group : This step involves coupling the piperazine-benzimidazole intermediate with a methylsulfonyl-substituted phenyl group.
The resulting structure features a benzimidazole core, a piperazine ring, and a methylsulfonyl substituent, which enhances solubility and biological activity.
The compound's mechanism primarily involves interaction with specific molecular targets:
- DNA and Protein Binding : The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their functions.
- Cell Membrane Penetration : The piperazine ring facilitates the compound's ability to penetrate cell membranes, enhancing its bioavailability.
- Increased Solubility : The presence of the methylsulfonyl group increases solubility in biological systems, making it more effective.
Pharmacological Properties
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell proliferation, showing IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Some derivatives have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages. One study reported an IC50 of 0.86 μM for NO inhibition .
- Antimicrobial Activity : Similar compounds have been evaluated for antibacterial properties, with some exhibiting effectiveness comparable to standard antibiotics .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | Benzimidazole Derivative | Antitumor | 1.61 µg/mL |
| 2 | Piperazine Derivative | Anti-inflammatory | 0.86 µM |
| 3 | Sulfonamide Compound | Antimicrobial | Comparable to Norfloxacin |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, a study demonstrated that benzimidazole derivatives could inhibit tubulin polymerization, leading to apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown promising activity against various bacterial strains. The presence of the piperazine ring enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent cell death .
- Anticonvulsant Effects : Compounds with similar structural motifs have been evaluated for anticonvulsant activity. The piperazine moiety contributes to neuroprotective effects, making derivatives like this compound candidates for further exploration in epilepsy treatment .
Pharmacological Insights
The compound's pharmacokinetics suggest favorable absorption and distribution characteristics due to its solubility profile. Studies have indicated that the incorporation of a methylsulfonyl group may enhance metabolic stability and bioavailability, which is critical for therapeutic efficacy .
Case Study: Anticancer Research
A notable study published in a peer-reviewed journal explored the synthesis of various benzimidazole derivatives, including the target compound. These derivatives were tested against human cancer cell lines, revealing that some exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Materials Science Applications
In addition to biological applications, this compound can be utilized in materials science for developing new polymers or coatings due to its unique chemical properties. The ability to form stable complexes with metal ions opens avenues for creating novel materials with specific electronic or optical properties.
Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Piperazine/Piperidine Hybrids
Key Structural and Functional Differences
Substituent Effects: The methylsulfonyl group in the target compound may enhance solubility and metabolic stability compared to lipophilic groups like benzyl () or isopropylphenoxy (). Sulfonyl groups are also known to modulate kinase selectivity . Piperidine vs.
Pyridinone in BMS-695735 () introduces hydrogen-bonding capacity, enhancing kinase inhibition compared to methanone-linked scaffolds.
Pharmacological and ADME Considerations
- BMS-695735 () demonstrates the importance of substituent optimization: replacing a benzimidazole with a pyridinone improved solubility and reduced CYP3A4 inhibition.
- Piperazine-linked compounds (e.g., ) often exhibit moderate plasma protein binding, whereas methylsulfonyl groups may lower binding, enhancing free drug availability .
Q & A
Q. What are the key considerations for synthesizing (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone?
The synthesis typically involves multi-step reactions, including amide bond formation, nucleophilic substitution, and sulfonylation. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for imidazole coupling .
- Temperature control : Exothermic steps (e.g., sulfonylation) require gradual addition and cooling to prevent side reactions .
- Catalysts : Palladium-based catalysts may accelerate cross-coupling steps for benzoimidazole integration .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
A combination of methods is used:
- NMR :
- ¹H NMR : Peaks at δ 2.8–3.5 ppm (piperazine/piperidinyl protons) and δ 7.2–8.1 ppm (benzimidazole aromatic protons) .
- ¹³C NMR : Carbonyl signals (C=O) near 165–170 ppm and sulfonyl (SO₂) around 45–50 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and S=O (~1150 cm⁻¹) .
Q. What physicochemical properties are critical for in vitro assays?
Q. How can computational modeling predict target interactions for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:
- Identify binding poses with receptors (e.g., GPCRs, kinases) via hydrophobic interactions with the benzoimidazole and hydrogen bonding with the sulfonyl group .
- Calculate binding free energies (ΔG) to prioritize derivatives for synthesis .
- Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Adjust pH, ionic strength, or co-solvents (e.g., DMSO ≤0.1%) to match physiological environments .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which impacts potency .
- Orthogonal assays : Cross-validate with SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) .
Q. How can reaction intermediates be optimized to improve synthetic yields?
Intermediate optimization involves:
- Stepwise monitoring : TLC or LC-MS to identify bottlenecks (e.g., incomplete sulfonylation) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine nitrogen to prevent side reactions during benzimidazole coupling .
- Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., 30 minutes vs. 24 hours) .
Methodological Challenges
Q. What analytical approaches characterize degradation products under stress conditions?
Forced degradation studies (acid/base/oxidative stress) coupled with:
- UPLC-QTOF-MS : Identifies major degradation products (e.g., hydrolysis of the methanone group) .
- X-ray crystallography : Resolves structural changes in the crystalline form after exposure to heat/humidity .
Q. How do salt forms (e.g., hydrochloride) influence solubility and bioavailability?
- Salt screening : Compare hydrochloride vs. free base solubility in biorelevant media (FaSSIF/FeSSIF) .
- Dissolution testing : Use USP Apparatus II to assess release kinetics in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
